5-Fluoro-2-methanesulfonyl-benzylamine hydrochloride
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Overview
Description
5-Fluoro-2-methanesulfonyl-benzylamine hydrochloride is a chemical compound with the molecular formula C8H11ClFNO2S. It is characterized by the presence of a fluorine atom, a methanesulfonyl group, and a benzylamine moiety. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methanesulfonyl-benzylamine hydrochloride typically involves multiple steps:
Starting Material: The synthesis begins with 5-fluoro-2-nitrobenzylamine.
Reduction: The nitro group is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Sulfonylation: The resulting amine is then reacted with methanesulfonyl chloride in the presence of a base like triethylamine to introduce the methanesulfonyl group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Reduction: Using large-scale hydrogenation reactors for the reduction step.
Efficient Sulfonylation: Employing continuous flow reactors to ensure efficient sulfonylation.
Purification: Utilizing crystallization and filtration techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methanesulfonyl-benzylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzylamine compounds.
Scientific Research Applications
5-Fluoro-2-methanesulfonyl-benzylamine hydrochloride is utilized in several scientific research fields:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism by which 5-Fluoro-2-methanesulfonyl-benzylamine hydrochloride exerts its effects involves:
Molecular Targets: It can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways: The compound may interfere with metabolic pathways by binding to active sites of enzymes, thereby blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-methylbenzenesulfonyl chloride
- 5-Fluoro-2-nitrobenzylamine
- 2-Methanesulfonyl-benzylamine
Uniqueness
5-Fluoro-2-methanesulfonyl-benzylamine hydrochloride is unique due to the combination of its fluorine atom and methanesulfonyl group, which imparts distinct reactivity and biological activity compared to its analogs. This makes it particularly valuable in research focused on enzyme inhibition and the development of new pharmaceuticals.
Properties
IUPAC Name |
(5-fluoro-2-methylsulfonylphenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2S.ClH/c1-13(11,12)8-3-2-7(9)4-6(8)5-10;/h2-4H,5,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLUBQQAKVXPIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)F)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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